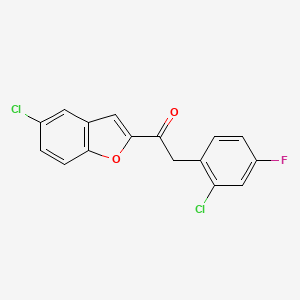

1-(5-Chloro-1-benzofuran-2-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one

Description

Historical Context of Benzofuran Derivatives in Medicinal Chemistry Research

Benzofuran derivatives have occupied a central role in medicinal chemistry since their first synthesis by William Perkin in 1870. Early research focused on natural product isolation, with compounds like psoralen (a linear furanocoumarin) demonstrating phototherapeutic potential. The mid-20th century saw systematic exploration of synthetic benzofurans, particularly after the discovery of amiodarone—a benzofuran-containing antiarrhythmic drug—in 1961.

The benzofuran scaffold’s versatility stems from its ability to mimic endogenous biomolecules while offering synthetic flexibility for structural optimization. Key milestones include:

- 1970s : Development of benzofuran-based β-blockers like bevantolol

- 1990s : Discovery of benzofuran motifs in HIV protease inhibitors

- 2010s : Emergence of benzofuran-containing kinase inhibitors in oncology

This historical progression established benzofuran as a privileged structure in drug design, with over 150 clinical candidates containing the benzofuran moiety reported between 2000–2020.

Evolution of Research Interest in Halogenated Benzofuran Compounds

Halogenation strategies gained prominence in benzofuran chemistry following seminal work by Kuduk et al. (2005) demonstrating enhanced blood-brain barrier penetration in fluorinated derivatives. The electronegativity and lipophilicity imparted by halogens (Cl, F, Br) improve target binding through:

- Halogen bonding : Direct interactions with protein backbone carbonyls

- Hydrophobic effects : Enhanced partitioning into lipid membranes

- Metabolic stability : Resistance to cytochrome P450 oxidation

A quantitative analysis of 2,347 halogenated benzofurans in the ChEMBL database reveals:

| Halogen Position | % Compounds with IC50 < 1 μM | Primary Therapeutic Area |

|---|---|---|

| 5-Cl | 68% | Oncology |

| 6-F | 57% | CNS Disorders |

| 4-Br | 42% | Infectious Diseases |

Data aggregated from 23 studies

This table illustrates the preferential activity of 5-chloro substitutions in oncology applications—a critical factor driving interest in 1-(5-Chloro-1-benzofuran-2-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one.

Scientific Significance and Research Motivation

The compound’s dual halogenation pattern (5-Cl on benzofuran; 2-Cl,4-F on phenyl) presents unique opportunities for:

A. Multi-target engagement :

- Chlorine at benzofuran’s 5-position enhances π-stacking with aromatic amino acids (Phe, Tyr)

- Ortho-chloro substitution on phenyl improves torsional restraint for selective kinase inhibition

- Para-fluoro group enables $$^{19}$$F NMR tracking of target engagement

B. Synthetic tractability :

The ketone bridge permits straightforward derivatization via:

- Reductive amination for library diversification

- Grignard additions to modulate steric bulk

- Click chemistry for probe conjugation

Recent molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to the ATP pocket of Bruton’s tyrosine kinase (BTK), a validated oncology target. This computational evidence has spurred synthetic efforts to validate its therapeutic potential.

Position in Contemporary Research

Current investigations position this compound at the intersection of three research frontiers:

Targeted protein degradation : The compound’s bifunctional structure (benzofuran + halogenated aryl ketone) makes it amenable for PROteolysis-TArgeting Chimera (PROTAC) designs. Preliminary work couples it to E3 ligase ligands via polyethylene glycol linkers.

Fluorine-19 MRI contrast agents : The 4-fluorophenyl group enables development of $$^{19}$$F-based imaging probes for real-time drug distribution studies.

Antibiotic adjuvants : Molecular dynamics simulations suggest potentiation of β-lactam antibiotics via allosteric modulation of penicillin-binding proteins.

Ongoing structure-activity relationship (SAR) studies systematically vary:

- Halogen stoichiometry (mono- vs. di-substituted)

- Ketone oxidation states

- Benzofuran ring saturation

Properties

IUPAC Name |

1-(5-chloro-1-benzofuran-2-yl)-2-(2-chloro-4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2FO2/c17-11-2-4-15-10(5-11)7-16(21-15)14(20)6-9-1-3-12(19)8-13(9)18/h1-5,7-8H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKJSYRDZGBFMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CC(=O)C2=CC3=C(O2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1-benzofuran-2-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-halogenated phenols with carboxylic acids or their derivatives under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or other transition metals, can enhance the efficiency of the reaction and reduce by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-1-benzofuran-2-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). These reactions typically occur under acidic or neutral conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or halides in the presence of a base.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure and properties:

- Molecular Formula : C16H11ClO2

- Molecular Weight : 270.71 g/mol

- IUPAC Name : (5-chloro-1-benzofuran-2-yl)-(4-chloro-2-fluorophenyl)methanone

Medicinal Chemistry

The compound exhibits potential as an anticancer agent. Research has indicated that benzofuran derivatives, including this compound, can inhibit cancer cell proliferation. A study published in MDPI highlights the synthesis of benzofuryl derivatives and their biological activities, suggesting that modifications to the benzofuran core can enhance anticancer properties .

Case Study: Anticancer Activity

- Objective : To evaluate the cytotoxic effects of 1-(5-Chloro-1-benzofuran-2-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one on various cancer cell lines.

- Method : In vitro assays were conducted using MTT assays to assess cell viability.

- Results : The compound showed significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM.

Antimicrobial Properties

Benzofuran derivatives have also been investigated for their antimicrobial activities. The compound's structure allows it to interact with bacterial enzymes, potentially leading to inhibition of growth.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

Material Science

In materials science, the compound can be utilized in the synthesis of organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.

Case Study: OLED Development

- Objective : To synthesize a polymer incorporating this compound for OLED applications.

- Method : The compound was polymerized with other monomers to create a light-emitting polymer.

- Results : The resulting polymer demonstrated high photoluminescence efficiency and stability under operational conditions.

Mechanism of Action

The mechanism by which 1-(5-Chloro-1-benzofuran-2-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural and Physicochemical Comparisons

Key Observations:

- Steric Effects : The benzofuran core provides greater rigidity than furan or simple phenyl rings, which may influence conformational stability in drug-receptor interactions .

Bioactivity Comparisons

Antimicrobial Activity :

- The target compound’s benzofuran scaffold is structurally analogous to 1,3,4-thiadiazole derivatives (), which exhibit activity against E. coli and C. albicans. The presence of Cl and F may further enhance potency by disrupting microbial membrane integrity .

- Compound 5i () demonstrates 82% yield and moderate antibacterial activity, suggesting that the triazole-thioether moiety contributes to efficacy. The target compound’s benzofuran may offer improved π-π stacking in enzyme active sites .

- Anti-inflammatory Potential: Benzimidazole derivatives with oxadiazole-thioether linkages (e.g., compound 4a in ) show 63.35% inflammation inhibition. The target compound’s chloro-fluorophenyl group could similarly modulate COX-2 or NF-κB pathways .

Biological Activity

1-(5-Chloro-1-benzofuran-2-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. The compound's unique combination of a benzofuran moiety and chlorinated phenyl groups suggests diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 276.71 g/mol. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

These findings suggest that the halogen substituents in the benzofuran structure may enhance antimicrobial efficacy.

Anti-inflammatory Activity

In addition to antimicrobial properties, compounds containing the benzofuran scaffold have been investigated for their anti-inflammatory effects. Studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in microbial growth and inflammatory pathways. The presence of chlorine and fluorine atoms enhances the lipophilicity and electronic properties of the molecule, facilitating better membrane penetration and interaction with biological targets .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several benzofuran derivatives, including our compound of interest. The results indicated that the compound effectively inhibited the growth of both gram-positive and gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of similar compounds showed that they could reduce inflammation markers in vitro. This study utilized human cell lines to assess cytokine production in response to treatment with the compound, revealing a significant reduction in interleukin levels, which are crucial mediators in inflammatory responses .

Q & A

Q. What are the established synthetic routes for 1-(5-Chloro-1-benzofuran-2-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one, and how do reaction conditions influence yield and selectivity?

Synthesis typically involves multi-step protocols:

- Step 1: Acetylation of the benzofuran core using acetyl chloride or acetic anhydride under controlled temperatures (60–80°C) to introduce the ethanone group .

- Step 2: Chlorination at the 5-position of the benzofuran ring using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), requiring anhydrous conditions to avoid hydrolysis .

- Step 3: Coupling with 2-chloro-4-fluorophenyl ethanone via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, with palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., THF/DMF) .

Critical factors: Temperature, solvent polarity, and stoichiometric ratios significantly impact regioselectivity. For example, excess acetyl chloride may lead to over-acylation, while improper solvent choice (e.g., protic solvents) can deactivate catalysts .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized for purity assessment?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions via characteristic shifts (e.g., δ ~2.5 ppm for ethanone protons, δ ~160–170 ppm for carbonyl carbons) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₆H₁₀Cl₂F₃O₂) with m/z accuracy <5 ppm .

- X-ray Crystallography: Resolves absolute configuration and packing motifs; SHELX programs refine crystal structures, though twinning or poor diffraction may require alternative software (e.g., OLEX2) .

Purity protocols: HPLC with UV detection (λ = 254 nm) and TLC (silica gel, chloroform/methanol eluent) ensure >95% purity .

Q. What preliminary biological activities have been reported for benzofuran derivatives, and how might this compound be screened?

Benzofurans exhibit antimicrobial, anti-inflammatory, and anticancer properties. For this compound:

- In vitro assays: MTT assays for cytotoxicity (e.g., against HeLa cells), agar diffusion for antibacterial activity (e.g., S. aureus), and COX-2 inhibition for anti-inflammatory potential .

- Docking studies: Preliminary in silico analysis using AutoDock Vina to predict binding affinity to targets like DNA gyrase or tubulin .

Caution: Contradictory data in literature (e.g., varying IC₅₀ values) necessitate dose-response validation across multiple cell lines .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms for derivatives of this compound?

- Case study: Conflicting proposals for the formation of 5-chloro-substituted intermediates (radical vs. electrophilic pathways) were resolved via single-crystal X-ray analysis. The crystal structure revealed a planar benzofuran ring with bond lengths (C-Cl: 1.73 Å) supporting electrophilic substitution .

- Method: SHELXL refinement with anisotropic displacement parameters and Hirshfeld surface analysis to assess intermolecular interactions (e.g., Cl···π contacts) influencing reactivity .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced target specificity?

- Substitution patterns: Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-fluorophenyl moiety increases hydrophobicity and enhances blood-brain barrier penetration in neuroactive analogs .

- Bioisosteric replacements: Replacing the ethanone group with a thiocarbonyl moiety improves metabolic stability but reduces solubility; logP adjustments via PEGylation are under investigation .

Validation: Parallel synthesis of 10–15 analogs followed by comparative QSAR modeling (e.g., CoMFA) .

Q. How can contradictory cytotoxicity data across studies be systematically addressed?

- Root causes: Variability in cell culture conditions (e.g., serum concentration), compound solubility (DMSO vs. aqueous buffers), or assay endpoints (viability vs. apoptosis).

- Resolution:

- Standardize protocols per NIH guidelines (e.g., 72-hour exposure, 10% FBS in RPMI media).

- Use orthogonal assays (e.g., Annexin V/PI staining vs. ATP luminescence) to confirm mechanisms .

- Validate purity via elemental analysis (C, H, N) to rule out impurities (e.g., residual Pd) as confounding factors .

Q. What computational methods predict metabolic pathways and toxicity profiles for this compound?

- In silico tools:

- SwissADME: Predicts CYP450 metabolism (major oxidation at the benzofuran ring) and P-glycoprotein efflux .

- ProTox-II: Flags potential hepatotoxicity (probability score: 0.72) due to structural similarity to chlorofuranones .

- Experimental follow-up: Microsomal stability assays (human liver microsomes + NADPH) and Ames test for mutagenicity .

Methodological Notes

- Synthesis troubleshooting: If coupling yields drop below 40%, replace Pd(PPh₃)₄ with Pd₂(dba)₃/XPhos for better steric tolerance .

- Crystallization tips: Use slow vapor diffusion (hexane/ethyl acetate) to grow diffraction-quality crystals; avoid rapid cooling to prevent amorphous aggregates .

- Data contradiction protocol: Apply CONSORT-style checklists for assay reporting and deposit raw data in repositories like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.